molecular formula C2H3N3S B14422884 Hydrazinecarbothioyl cyanide CAS No. 80229-03-4

Hydrazinecarbothioyl cyanide

Cat. No.: B14422884
CAS No.: 80229-03-4
M. Wt: 101.13 g/mol
InChI Key: CJYJHQBVVNAQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarbothioyl cyanide is an organic compound that contains both hydrazine and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarbothioyl cyanide can be synthesized through the reaction of hydrazine with carbon disulfide, followed by the addition of cyanogen chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where hydrazine and carbon disulfide are reacted under specific temperature and pressure conditions. The resulting intermediate is then treated with cyanogen chloride to produce the final compound. The process is carefully monitored to maintain safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the cyanide group.

Scientific Research Applications

Hydrazinecarbothioyl cyanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarbothioyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, while the hydrazine moiety can interact with other cellular components.

Comparison with Similar Compounds

Hydrazinecarbothioyl cyanide can be compared with other similar compounds such as:

    Hydrazinecarbothioamide: Similar structure but lacks the cyanide group.

    Cyanohydrazine: Contains both hydrazine and cyanide groups but differs in the arrangement of atoms.

    Thiosemicarbazide: Contains a thioamide group instead of the cyanide group.

Uniqueness: this compound is unique due to the presence of both hydrazine and cyanide functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

80229-03-4

Molecular Formula

C2H3N3S

Molecular Weight

101.13 g/mol

IUPAC Name

cyanomethanethiohydrazide

InChI

InChI=1S/C2H3N3S/c3-1-2(6)5-4/h4H2,(H,5,6)

InChI Key

CJYJHQBVVNAQRF-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=S)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.